molecular formula C18H21NO3 B2998558 3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide CAS No. 899368-14-0

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide

Cat. No.: B2998558
CAS No.: 899368-14-0
M. Wt: 299.37
InChI Key: BSWRYOILYVCLFG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a phenoxyethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-phenoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: 3-(4-hydroxyphenyl)-N-(2-phenoxyethyl)propanamide.

    Reduction: 3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl and phenoxyethyl groups may facilitate binding to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-(2-phenoxyethyl)propanamide
  • 3-(4-methoxyphenyl)-N-(2-ethoxyethyl)propanamide
  • 3-(4-methoxyphenyl)-N-(2-phenoxypropyl)propanamide

Uniqueness

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide is unique due to the combination of its methoxyphenyl and phenoxyethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-10-7-15(8-11-16)9-12-18(20)19-13-14-22-17-5-3-2-4-6-17/h2-8,10-11H,9,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWRYOILYVCLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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